1H-Benzimidazole-4-carboxamide, 2-(2-methyl-2-pyrrolidinyl)-, dihydrochloride
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Overview
Description
1H-Benzimidazole-4-carboxamide, 2-(2-methyl-2-pyrrolidinyl)-, dihydrochloride is a chemical compound with the molecular formula C13H18Cl2N4O. It is known for its unique structure, which includes a benzimidazole ring fused to a pyrrolidine ring.
Preparation Methods
The synthesis of 1H-Benzimidazole-4-carboxamide, 2-(2-methyl-2-pyrrolidinyl)-, dihydrochloride involves several steps. One common synthetic route includes the reaction of benzimidazole with a pyrrolidine derivative under specific reaction conditions. The process typically involves:
Reactants: Benzimidazole, pyrrolidine derivative, and other necessary reagents.
Conditions: Controlled temperature, pressure, and pH levels to ensure the desired product is obtained.
Industrial Production: In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
1H-Benzimidazole-4-carboxamide, 2-(2-methyl-2-pyrrolidinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or benzimidazole ring can be substituted with other functional groups.
Common Reagents and Conditions: The reactions typically require specific reagents, solvents, and controlled conditions to achieve the desired products.
Scientific Research Applications
1H-Benzimidazole-4-carboxamide, 2-(2-methyl-2-pyrrolidinyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-4-carboxamide, 2-(2-methyl-2-pyrrolidinyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1H-Benzimidazole-4-carboxamide, 2-(2-methyl-2-pyrrolidinyl)-, dihydrochloride can be compared with other similar compounds, such as:
1H-Benzimidazole-4-carboxamide derivatives: These compounds share a similar benzimidazole core but differ in their substituents, leading to variations in their properties and applications.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit different chemical and biological activities.
Properties
IUPAC Name |
2-(2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.2ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBSVDCHFMEYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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